molecular formula C17H28O2 B8418728 1-(4-Tert-octyl-phenoxy)-2-propanol

1-(4-Tert-octyl-phenoxy)-2-propanol

Cat. No.: B8418728
M. Wt: 264.4 g/mol
InChI Key: NWUFMIUBWFQOFA-UHFFFAOYSA-N
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Description

1-(4-Tert-octyl-phenoxy)-2-propanol is a glycol ether research chemical of significant interest in specialized organic synthesis and separation science. Its molecular structure, which incorporates a bulky tert-octyl (2,4,4-trimethylpentan-2-yl) phenoxy group, is a key intermediate for constructing more complex molecules . Compounds within this class are frequently explored as precursors or modifiers in the development of extractants. Research indicates that structurally similar phenoxypropanol derivatives with tert-octyl groups can function effectively as phase modifiers in solvent extraction processes . For instance, such compounds are utilized in calixarene crown ether-based solvent compositions designed for the selective extraction of metal ions, including cesium, from alkaline waste solutions . The mechanism in these applications often involves the modifier improving the hydrodynamic properties of the organic phase, facilitating the separation and recovery of specific targets. As a sterically hindered phenol derivative, it serves as a versatile building block in pharmaceutical and agrochemical research for synthesizing compounds with potential biological activity. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

1-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-2-ol

InChI

InChI=1S/C17H28O2/c1-13(18)11-19-15-9-7-14(8-10-15)17(5,6)12-16(2,3)4/h7-10,13,18H,11-12H2,1-6H3

InChI Key

NWUFMIUBWFQOFA-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=C(C=C1)C(C)(C)CC(C)(C)C)O

Origin of Product

United States

Scientific Research Applications

Surfactant in Formulations

One of the primary applications of 1-(4-Tert-octyl-phenoxy)-2-propanol is as a surfactant in various formulations. It is used to stabilize emulsions in paints, coatings, and adhesives. The compound enhances the wetting properties of these materials, improving their performance.

Table 1: Surfactant Applications

Application TypeDescriptionBenefits
Paints and CoatingsUsed to improve dispersion and stabilityEnhances color uniformity and durability
AdhesivesActs as a wetting agent for better adhesionIncreases bond strength
Personal Care ProductsIncluded in formulations for skin careImproves texture and application

Additive in Asphalt

The compound has also been investigated as an additive in asphalt formulations. It modifies the surface characteristics of aggregates, making them more hydrophobic. This property reduces water stripping from asphalt surfaces, enhancing the longevity and performance of road surfaces.

Case Study: Asphalt Performance Improvement
A study demonstrated that incorporating this compound into asphalt mixtures resulted in a significant reduction in moisture susceptibility. This was measured through tensile strength tests before and after exposure to water, showing improved bonding between asphalt and aggregates.

Drug Delivery Systems

In pharmaceuticals, this compound is being explored for its potential as an excipient in drug formulations. Its surfactant properties can enhance the solubility of poorly soluble drugs, improving bioavailability.

Table 2: Pharmaceutical Applications

Application TypeDescriptionBenefits
Oral Drug FormulationsEnhances solubility of active pharmaceutical ingredientsIncreases absorption rates
Topical PreparationsImproves skin penetration of drugsEnhances therapeutic efficacy

Neuroprotective Effects

Research has indicated that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is beneficial for conditions such as neurodegenerative diseases.

Case Study: Neuroprotection Research
A study involving microglial cells treated with lipopolysaccharide (LPS) showed that the compound significantly reduced pro-inflammatory cytokine release. This suggests its potential role in therapies aimed at neuroinflammation-related disorders.

Bioremediation

The compound's surfactant properties are also being explored for use in bioremediation processes. It can enhance the bioavailability of hydrophobic pollutants in contaminated soils or water bodies, facilitating microbial degradation.

Table 3: Environmental Applications

Application TypeDescriptionBenefits
Soil RemediationImproves access of microbes to hydrophobic contaminantsAccelerates degradation processes
Water TreatmentEnhances removal of oil spillsIncreases efficiency of cleanup operations

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Tert-octyl-phenoxy)-2-propanol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of 2-Propanol Derivatives

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 4-tert-octylphenoxy (C₈H₁₇), hydroxyl at C2 ~280.4 g/mol* High hydrophobicity; potential surfactant/stabilizer. Limited toxicity data. Inferred
Propranolol Hydrochloride 1-naphthyloxy, isopropylamino 295.8 g/mol β-blocker; polar due to amino group. Bioactive, used in cardiovascular therapy.
1-(tert-butylamino)-3-(2-methoxyphenoxy)propan-2-ol 2-methoxyphenoxy, tert-butylamino 281.4 g/mol Moderate polarity; potential adrenergic receptor modulation.
Inosiplex Dimethylamino, inosine, and 4-acetamidobenzoate Complex mixture Immunostimulant; water-soluble due to ionic interactions.
3-(4-tert-butylphenyl)-1-propanol 4-tert-butylphenyl, hydroxyl at C1 206.3 g/mol Hydrophobic; used in fragrance or polymer synthesis. Lower solubility in water.

*Estimated based on structural analogs.

Key Comparisons:

Substituent Effects on Polarity: The tert-octyl group in this compound enhances hydrophobicity compared to smaller substituents (e.g., methoxy in or amino in ). This reduces water solubility but improves lipid membrane interaction, making it suitable for non-polar applications. Propranolol’s isopropylamino and naphthyloxy groups introduce polarity and hydrogen-bonding capacity, critical for its bioactivity .

Biological Activity: Propranolol and pindolol (a related β-blocker, ) demonstrate how amino and aromatic groups synergize for receptor binding. The absence of an amino group in this compound likely limits direct pharmacological activity but may enhance membrane permeability.

Synthetic Pathways: Analogous compounds (e.g., 4-tert-butylphenol derivatives ) are synthesized via Friedel-Crafts alkylation or nucleophilic substitution. The tert-octyl group may require specialized alkylation conditions due to steric hindrance.

Toxicity and Stability: Bulky substituents like tert-octyl may reduce metabolic degradation, increasing environmental persistence. In contrast, amino-containing derivatives (e.g., propranolol) exhibit specific toxicity profiles (e.g., teratogenicity at high doses ).

Preparation Methods

Reaction Mechanism

The Williamson ether synthesis involves deprotonation of 4-tert-octylphenol to form a phenoxide ion, which displaces a leaving group (e.g., chloride) from 1-chloro-2-propanol. This method is widely reported in industrial patents.

Standard Procedure

  • Starting Materials :

    • 4-Tert-octylphenol (1.0 equiv)

    • 1-Chloro-2-propanol (1.2 equiv)

  • Base : Sodium hydroxide (1.5 equiv) or pyridine (1.25 equiv)

  • Solvent : Toluene or ethanol

  • Conditions : Reflux at 78–85°C for 10–20 hours

  • Workup : Cooling, filtration, and recrystallization from methanol

Optimization Data

ParameterEffect on YieldSource
Solvent
Toluene95%
Ethanol88.95%
Acetonitrile85%
Base
NaOH (20% aqueous)95%
Pyridine88.95%
Molar Ratio
1:1.2 (phenol:chloro)88–95%

Key Findings :

  • Pyridine acts as both a base and acid scavenger, minimizing side reactions.

  • Ethanol enhances solubility of intermediates, improving reaction homogeneity.

Epoxide Ring-Opening with Propylene Oxide

Reaction Mechanism

4-Tert-octylphenol reacts with propylene oxide (1,2-epoxypropane) under basic conditions. The phenoxide ion attacks the less hindered carbon of the epoxide, yielding the desired product.

Standard Procedure

  • Starting Materials :

    • 4-Tert-octylphenol (1.0 equiv)

    • Propylene oxide (1.5 equiv)

  • Base : KOH or NaOH (1.2 equiv)

  • Solvent : Water or tetrahydrofuran (THF)

  • Conditions : 50–80°C for 6–12 hours

Performance Metrics

ConditionYieldPuritySource
KOH in THF, 70°C82%97%
NaOH in H2O, 60°C75%93%

Advantages :

  • Propylene oxide is cost-effective and commercially available.

  • Minimal byproducts due to regioselective ring-opening.

Sulfonic Ester Intermediate Method

Reaction Mechanism

1,2-Propanediol is converted to a sulfonic ester (e.g., mesylate or tosylate), which undergoes nucleophilic displacement with 4-tert-octylphenol.

Standard Procedure

  • Step 1 : Mesylation of 1,2-propanediol with methanesulfonyl chloride in pyridine.

  • Step 2 : Reaction of the mesylate with 4-tert-octylphenol in acetonitrile/K2CO3.

Case Study from Patent WO2002083612A1

ParameterDetail
Mesylation time24 hours at 20°C
Displacement time72 hours at 72°C
Yield75–85%
Optical purity>99% (for enantiomeric forms)

Applications :

  • Preferred for stereospecific synthesis.

  • Requires rigorous anhydrous conditions.

Comparative Analysis of Methods

MethodYieldCostScalabilityStereochemical Control
Williamson Synthesis88–95%LowHighLow
Epoxide Ring-Opening75–82%MediumModerateModerate
Sulfonic Ester Route75–85%HighLowHigh

Recommendations :

  • Industrial scale : Williamson synthesis (high yield, low cost).

  • Enantiopure products : Sulfonic ester method.

Challenges and Solutions

Steric Hindrance

The bulky tert-octyl group slows reaction kinetics. Solutions include:

  • Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.

  • Increasing reaction temperature to 100–120°C.

Byproduct Formation

  • Common byproducts : Dimeric ethers or unreacted phenol.

  • Mitigation : Excess 1-chloro-2-propanol (1.5 equiv) and phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(4-tert-octyl-phenoxy)-2-propanol in laboratory settings?

  • Methodological Answer :

  • Use EN 374-certified chemical-resistant gloves (e.g., nitrile or neoprene) for hand protection, and verify glove integrity before use .
  • Employ full-face shields or safety goggles to prevent ocular exposure, especially during synthesis or purification steps .
  • Ensure local exhaust ventilation or use respiratory protection in poorly ventilated areas to avoid inhalation of vapors .
  • Store in sealed, corrosion-resistant containers to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are common intermediates?

  • Methodological Answer :

  • A plausible route involves nucleophilic substitution between 4-tert-octylphenol and epichlorohydrin, followed by hydrolysis to yield the propanol derivative. This mirrors methods for structurally similar compounds like 1-(4-tert-butylphenoxy)propan-2-ol .
  • Key intermediates include 4-tert-octylphenol and epichlorohydrin derivatives . Monitor reaction progress using TLC or GC-MS to detect unreacted starting materials .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C) to confirm the ether linkage and propanol backbone. Compare chemical shifts with analogs like 1-(2-methoxypropoxy)-2-propanol (δH 3.5–4.0 ppm for ether protons) .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation and isotopic pattern analysis .
  • FT-IR to identify hydroxyl (~3200–3600 cm⁻¹) and aromatic ether (~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do alkyl chain length and substituent position influence the thermodynamic properties of this compound?

  • Methodological Answer :

  • Use transpiration methods to measure vapor pressure and calculate enthalpy of vaporization (ΔvapH). For example, 1-(dimethylamino)-2-propanol exhibited ΔvapH = 45.8 ± 0.2 kJ/mol, highlighting the impact of branched alkyl groups .
  • Compare with linear-chain analogs (e.g., 1-butoxy-2-propanol) to assess how tert-octyl groups alter phase behavior and solubility .

Q. What ultrafast dynamics govern the fragmentation pathways of this compound under photoexcitation?

  • Methodological Answer :

  • Employ pump-probe spectroscopy and Coulomb explosion imaging to track dissociation channels (e.g., tert-octyl group loss vs. propanol backbone cleavage). Similar studies on 1-/2-propanol revealed roaming methyl mechanisms in fragmentation .
  • Combine with quantum chemistry calculations (e.g., DFT) to map potential energy surfaces and identify transition states .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :

  • Perform controlled kinetic studies under inert atmospheres to isolate oxidation or hydrolysis effects. For example, discrepancies in esterification rates may arise from trace moisture .
  • Validate results using isotopic labeling (e.g., deuterated solvents) to track reaction pathways and intermediate stability .

Q. What strategies optimize the enantiomeric purity of this compound derivatives?

  • Methodological Answer :

  • Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. For analogs like (S)-1-(isopropylamino)-3-(naphthyloxy)-2-propanol, enantiomeric excess >99% was achieved via chiral resolution .
  • Analyze purity via chiral HPLC with cellulose-based columns and polarimetric detection .

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